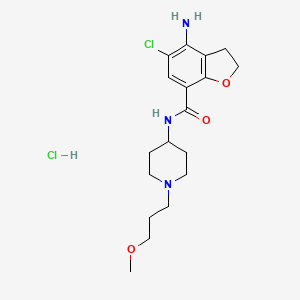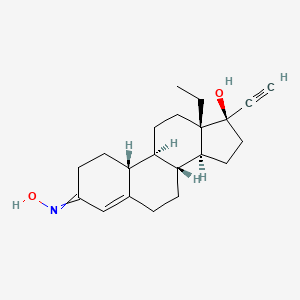
Norelgestromin
Overview
Description
Norelgestromin is a drug used in contraception. This compound is the active progestin responsible for the progestational activity that occurs in women after application of ORTHO EVRA patch.
Mechanism of Action
Target of Action
Norelgestromin is a synthetic progestin, a type of hormone that mimics the effects of progesterone in the body . It primarily targets the progesterone receptor , the biological target of progestogens like progesterone .
Mode of Action
This compound, as an agonist of the progesterone receptor, exerts its contraceptive effects by inhibiting ovulation, thickening the cervical mucus to prevent sperm penetration, and altering the endometrium to make it less receptive to implantation . It also inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation, and thickens the cervical mucus, impeding sperm swimming into the uterus .
Pharmacokinetics
This compound exhibits typical ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is metabolized in the liver through oxime to ketone reaction, hydroxylation, and conjugation . The metabolites, including Levonorgestrel, are excreted in urine and feces . The elimination half-life of this compound is between 17–37 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of ovulation and changes in the cervical mucus and endometrium . These changes reduce the likelihood of sperm reaching the egg and prevent the implantation of a fertilized egg in the uterus, thereby preventing pregnancy .
Action Environment
While specific environmental factors influencing this compound’s action are not well-documented, it’s known that various factors can impact the efficacy of hormonal contraceptives. These can include body weight, metabolic rate, and interactions with other medications. It’s also worth noting that this compound is delivered via a transdermal patch, so factors such as skin condition and patch placement can influence the drug’s absorption and efficacy .
Biochemical Analysis
Biochemical Properties
Norelgestromin is a synthetic progestogen, acting as an agonist of the progesterone receptor . It has very weak androgenic activity and no other significant hormonal activity . This compound interacts with the progesterone receptor, which is a protein that plays a crucial role in the regulation of the menstrual cycle and pregnancy .
Cellular Effects
This compound, in combination with ethinyl estradiol, inhibits ovulation by suppressing gonadotropins . It also induces changes to the endometrium, decreasing the chances of implantation, and thickens the cervical mucus, impeding sperm from reaching the uterus .
Molecular Mechanism
The primary mechanism of action of this compound involves the inhibition of estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen during pregnancy . This suppression of follicular development and induction of changes to the endometrium contribute to its contraceptive effects .
Temporal Effects in Laboratory Settings
It is known that this compound has an elimination half-life of 17–37 hours , indicating its effects may persist for this duration in the body.
Metabolic Pathways
This compound is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . Its primary metabolite is Levonorgestrel .
Transport and Distribution
This compound is administered via a transdermal patch, allowing it to be absorbed through the skin and into the bloodstream . It is then distributed throughout the body, where it exerts its effects primarily on the reproductive system .
Subcellular Localization
As a steroid hormone, it is likely to diffuse across the cell membrane and bind to intracellular progesterone receptors .
Properties
Key on ui mechanism of action |
Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. |
|---|---|
CAS No. |
53016-31-2 |
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
ISHXLNHNDMZNMC-AYSFWYFTSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Isomeric SMILES |
CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC(=NO)CCC34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Appearance |
Solid powder |
Key on ui other cas no. |
53016-31-2 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-deacetylnorgestimate 18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, oxime, (17alpha)- levonorgestrel oxime levonorgestrel oxime, (3E,17alpha)-isomer levonorgestrel oxime, (3Z,17alpha)-isomer LNGO norelgestromin progestin norelgestromin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norelgestromin exert its contraceptive effect?
A1: this compound, similar to other progestins used in hormonal contraceptives, primarily acts by suppressing ovulation. [, ] It achieves this by inhibiting the release of gonadotropins, which are hormones crucial for follicular development and ovulation. [] Additionally, this compound alters the cervical mucus, increasing its viscosity and making it less penetrable by sperm. [] It also induces changes in the endometrium, reducing the likelihood of embryo implantation. []
Q2: Does this compound interact with the androgen receptor?
A2: Research suggests that this compound exhibits weak androgen-like properties, indicating a potential interaction with the androgen receptor, albeit significantly weaker than natural androgens. [] This interaction has been observed in in vitro studies using breast cancer cell lines. []
Q3: How do the effects of this compound on the endometrium differ between normal and cancerous tissues?
A3: While this compound's impact on the endometrium aids contraception, its metabolite, norethisterone, exhibits distinct effects on normal and cancerous breast tissues. Research suggests that natural progesterone converts primarily to 4-ene derivatives in normal breast tissue, while in tumor tissue, it favors conversion to 5α-pregnane derivatives. [] This difference in metabolic pathways might contribute to the understanding of breast carcinogenesis.
Q4: How is this compound absorbed and metabolized in the body?
A4: this compound is the primary active metabolite of norgestimate. [, , ] When administered transdermally, this compound bypasses first-pass liver metabolism, resulting in different pharmacokinetic profiles compared to oral administration. [, ] Studies have shown that transdermal this compound achieves therapeutic levels in the serum, remaining within the reference ranges throughout the 7-day wear period of the patch. []
Q5: Does the site of transdermal patch application influence this compound absorption?
A5: Research indicates that while serum concentrations of this compound remain within therapeutic ranges regardless of the application site (abdomen, buttock, arm, or torso), absorption from the abdomen tends to be approximately 20% lower compared to other sites. []
Q6: How does the pharmacokinetic profile of transdermally administered this compound compare to oral administration?
A6: Transdermal administration of this compound, as opposed to oral, leads to distinct pharmacokinetic profiles. Oral administration results in peaks and troughs in this compound and ethinyl estradiol concentrations. [] In contrast, transdermal delivery via a patch yields a more consistent release, achieving steady-state levels after the initial application. [, ] While this compound exposure remains similar between the two routes, the patch results in higher ethinyl estradiol exposure. []
Q7: What is the efficacy of this compound-containing transdermal patches as a contraceptive method?
A8: Large-scale clinical trials have demonstrated that transdermal this compound/ethinyl estradiol patches provide contraceptive efficacy comparable to traditional oral contraceptives containing ethinyl estradiol combined with levonorgestrel or desogestrel. [] The failure rate with typical use is reported to be around 0.88 pregnancies per 100 woman-years. []
Q8: How does patient compliance compare between the this compound patch and oral contraceptives?
A9: Studies have consistently shown higher compliance rates among women using the this compound/ethinyl estradiol transdermal patch compared to those using oral contraceptives. [, , ] This improved compliance is attributed to the convenience of weekly patch application, eliminating the need for daily pill-taking. [, ]
Q9: Does the contraceptive patch affect bone mineral density?
A10: A study comparing the this compound/ethinyl estradiol transdermal patch to the etonogestrel/ethinyl estradiol vaginal ring found that both methods positively influence bone turnover in young women, with no significant difference in their effects on bone mineral density. [] Both methods led to a reduction in urinary pyridinoline and deoxypyridinoline levels, markers of bone resorption. []
Q10: Are there any ongoing developments in transdermal contraceptive technology?
A13: Recent research focuses on developing new transdermal contraceptive patches with potentially improved profiles. A newer patch containing gestodene and ethinyl estradiol has been introduced in Europe. [] Another patch under development incorporates levonorgestrel and ethinyl estradiol. [] These advancements aim to address some limitations of existing patches and offer more diverse options for women.
Q11: What are the potential implications of this compound's weak androgenic activity in clinical use?
A14: The weak androgenic activity of this compound, as observed in in vitro studies, [] requires further investigation to fully understand its clinical implications, especially concerning long-term effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


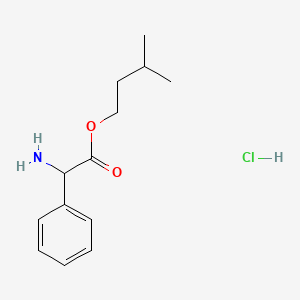
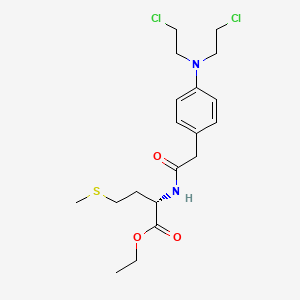

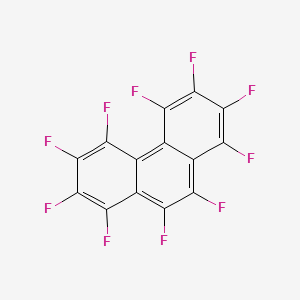
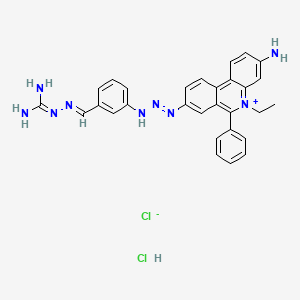
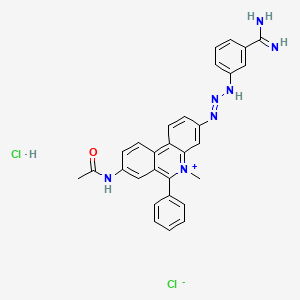
![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)
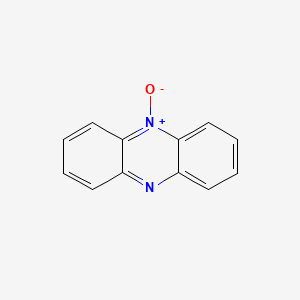
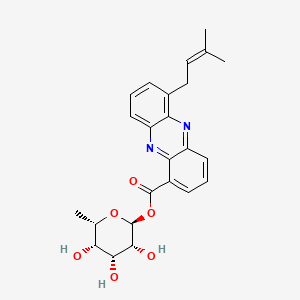

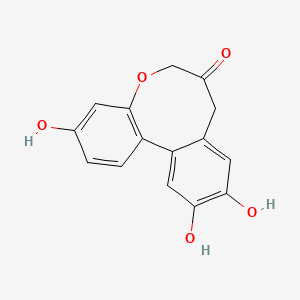
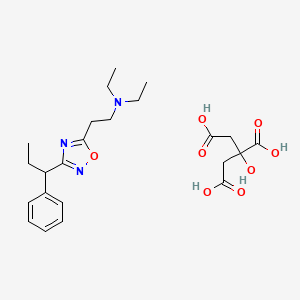
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
